(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
The compound (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features a quinoline derivative linked to a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Methoxylation: The quinoline derivative is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Coupling with Trimethoxybenzaldehyde: The final step involves the coupling of the methoxylated quinoline derivative with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired methanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the methoxylation step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the methanone can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
The compound (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
DNA Intercalation: The planar structure of the quinoline derivative allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases, by binding to their active sites and preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core structure but differ in their substituents and biological activities.
Trimethoxybenzene Derivatives: Compounds such as trimethoprim contain the trimethoxybenzene moiety and are used for their antibacterial properties.
Uniqueness
The uniqueness of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone lies in its combined structural features, which confer specific biological activities and potential applications in various fields. Its ability to interact with both DNA and enzymes makes it a versatile compound for research and development.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-15-7-8-16-13(10-15)6-5-9-21(16)20(22)14-11-17(24-2)19(26-4)18(12-14)25-3/h7-8,10-12H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDIZDBPJJYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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